molecular formula C22H33N3O2S B2783690 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 946356-21-4

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No. B2783690
CAS RN: 946356-21-4
M. Wt: 403.59
InChI Key: VFOIKTOLPIPINS-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H33N3O2S and its molecular weight is 403.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The compound has been utilized in the synthesis of 6- and 7-membered N-heterocycles using α-phenylvinylsulfonium salts, highlighting a method for creating stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines. This process demonstrates moderate to excellent yields and high levels of regio- and diastereoselectivity, facilitated by the selection of base and solvent, and performed at ambient temperature without the need for anhydrous solvents. The deprotection of N-sulfonamide protecting groups is also explored, indicating the compound's role in versatile synthetic strategies (Matlock et al., 2015).

Chemical Structure and Activity Relationships

Research into cetiedil analogues, which include structures related to the compound of interest, has been conducted to explore the blockade of Ca(2+)-activated K+ permeability in erythrocytes. These studies aim to elucidate the pharmacophore for synthesizing agents with greater potency. The activity within the series correlates with hydrophobic interactions, suggesting the compound's potential in designing drugs with specific channel-blocking activities (Roxburgh et al., 2001).

Catalytic Applications

The compound has been shown to catalyze the Goldberg amidation of less reactive (hetero)aryl chlorides effectively, expanding the arsenal of catalysts available for such reactions. This catalytic system's success with a variety of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides underscores its utility in synthetic chemistry. The system's ability to facilitate arylation of lactams and oxazolidinones also highlights its versatility and potential for intramolecular cross-coupling products (De, Yin, & Ma, 2017).

Novel Synthetic Routes

A novel synthetic approach involving this compound has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via the classical Meinwald rearrangement. This method is high yielding and operationally simple, offering a new pathway for synthesizing both anthranilic acid derivatives and oxalamides. Such contributions are crucial for advancing synthetic methodologies and creating complex molecules with potential biological activities (Mamedov et al., 2016).

properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2S/c26-21(23-12-10-18-8-4-3-5-9-18)22(27)24-16-20(19-11-15-28-17-19)25-13-6-1-2-7-14-25/h8,11,15,17,20H,1-7,9-10,12-14,16H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOIKTOLPIPINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NCCC2=CCCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.